molecular formula C20H16O4 B14521298 Benzo(a)pyrene-4,5,11,12-tetrol, 4,5,11,12-tetrahydro-, (4alpha,5alpha,11beta,12beta)- CAS No. 62533-88-4

Benzo(a)pyrene-4,5,11,12-tetrol, 4,5,11,12-tetrahydro-, (4alpha,5alpha,11beta,12beta)-

Cat. No.: B14521298
CAS No.: 62533-88-4
M. Wt: 320.3 g/mol
InChI Key: WRNGMSGWLSVVLZ-ZRNYENFQSA-N
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Description

Benzo(a)pyrene-4,5,11,12-tetrol, 4,5,11,12-tetrahydro-, (4alpha,5alpha,11beta,12beta)- is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is formed through the metabolic activation of benzo(a)pyrene, which involves several enzymatic steps.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-4,5,11,12-tetrol involves multiple steps, including oxidation and hydrolysis. The initial step typically involves the oxidation of benzo(a)pyrene to form benzo(a)pyrene diol epoxides. This is followed by hydrolysis to produce the tetrol compound. The reactions are catalyzed by cytochrome P450 enzymes (CYP1A1 and CYP1B1) and microsomal epoxide hydrolase .

Industrial Production Methods

Industrial production of benzo(a)pyrene-4,5,11,12-tetrol is not common due to its toxic and carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-4,5,11,12-tetrol undergoes various chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes.

    Hydrolysis: Catalyzed by microsomal epoxide hydrolase.

    Substitution: Involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Requires cytochrome P450 enzymes and oxygen.

    Hydrolysis: Requires microsomal epoxide hydrolase and water.

    Substitution: Various reagents can be used depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include various diol and tetrol derivatives of benzo(a)pyrene .

Scientific Research Applications

Benzo(a)pyrene-4,5,11,12-tetrol is primarily used in scientific research to study the metabolic pathways and toxicological effects of benzo(a)pyrene. It is used in:

Mechanism of Action

Benzo(a)pyrene-4,5,11,12-tetrol exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it triggers a cascade of events leading to the expression of various genes involved in xenobiotic metabolism. This includes the induction of cytochrome P450 enzymes, which further metabolize the compound into reactive intermediates that can form DNA adducts, leading to mutagenesis and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene-4,5,11,12-tetrol is unique due to its specific formation through the metabolic activation of benzo(a)pyrene and its ability to form DNA adducts, which are critical in understanding the carcinogenic potential of polycyclic aromatic hydrocarbons .

Properties

CAS No.

62533-88-4

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(4R,5S,11S,12R)-4,5,11,12-tetrahydrobenzo[a]pyrene-4,5,11,12-tetrol

InChI

InChI=1S/C20H16O4/c21-17-11-6-3-7-12-14(11)15-13(19(17)23)8-9-4-1-2-5-10(9)16(15)20(24)18(12)22/h1-8,17-24H/t17-,18-,19+,20+/m1/s1

InChI Key

WRNGMSGWLSVVLZ-ZRNYENFQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3[C@@H]([C@@H](C4=C5C3=C2[C@@H]([C@@H](C5=CC=C4)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C4=C5C3=C2C(C(C5=CC=C4)O)O)O)O

Origin of Product

United States

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